

Application Note: Elucidating the Structure of Platydesminium via NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platydesminium*

Cat. No.: B15183790

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Abstract

Platydesminium, a quaternary quinoline alkaloid isolated from various plant species of the Rutaceae family, has garnered interest for its potential biological activities. The unambiguous determination of its molecular structure is a critical first step in any drug discovery and development pipeline. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of **Platydesminium** using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present assigned ^1H and ^{13}C NMR data, and illustrate the logical workflow for assembling the molecular framework based on key NMR correlations.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the *de novo* structure elucidation of small molecules and natural products. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a complex heterocyclic system like **Platydesminium**, a combination of 1D NMR (^1H , ^{13}C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is essential for complete and accurate structural assignment. This document serves as a practical guide for researchers undertaking the NMR analysis of **Platydesminium** and related alkaloids.

Molecular Structure of Platydesminium

Platydesminium is a quaternary furoquinoline alkaloid. Its core structure consists of a furan ring fused to a quinoline system, with a positive charge localized on the nitrogen atom. The specific substitution pattern and stereochemistry are key features to be determined by NMR analysis.

NMR Data Presentation

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts for **Platydesminium**, recorded in a suitable solvent such as DMSO-d₆ at 500 MHz for ^1H and 125 MHz for ^{13}C .

Table 1: ^1H NMR Data for **Platydesminium** (500 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2'	7.95	d	2.4	1H
H-3'	7.20	d	2.4	1H
H-5	7.85	dd	8.5, 1.5	1H
H-6	7.60	ddd	8.5, 7.0, 1.5	1H
H-7	7.90	ddd	8.5, 7.0, 1.5	1H
H-8	8.20	dd	8.5, 1.5	1H
N-CH ₃	4.65	s	-	3H
O-CH ₃ (C4)	4.40	s	-	3H
C3-OH	5.90	s	-	1H

Table 2: ^{13}C NMR Data for **Platydesminium** (125 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)
C-2	163.5
C-3	98.0
C-4	158.0
C-4a	119.5
C-5	123.0
C-6	125.5
C-7	134.0
C-8	118.0
C-8a	140.0
C-2'	145.0
C-3'	106.0
N-CH ₃	43.5
O-CH ₃ (C4)	56.5

Experimental Protocols

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of purified **Platydesminium** sample.
- Dissolution: Dissolve the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, MeOD). Ensure complete dissolution, using gentle vortexing if necessary.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), if not using the residual solvent peak.

NMR Data Acquisition

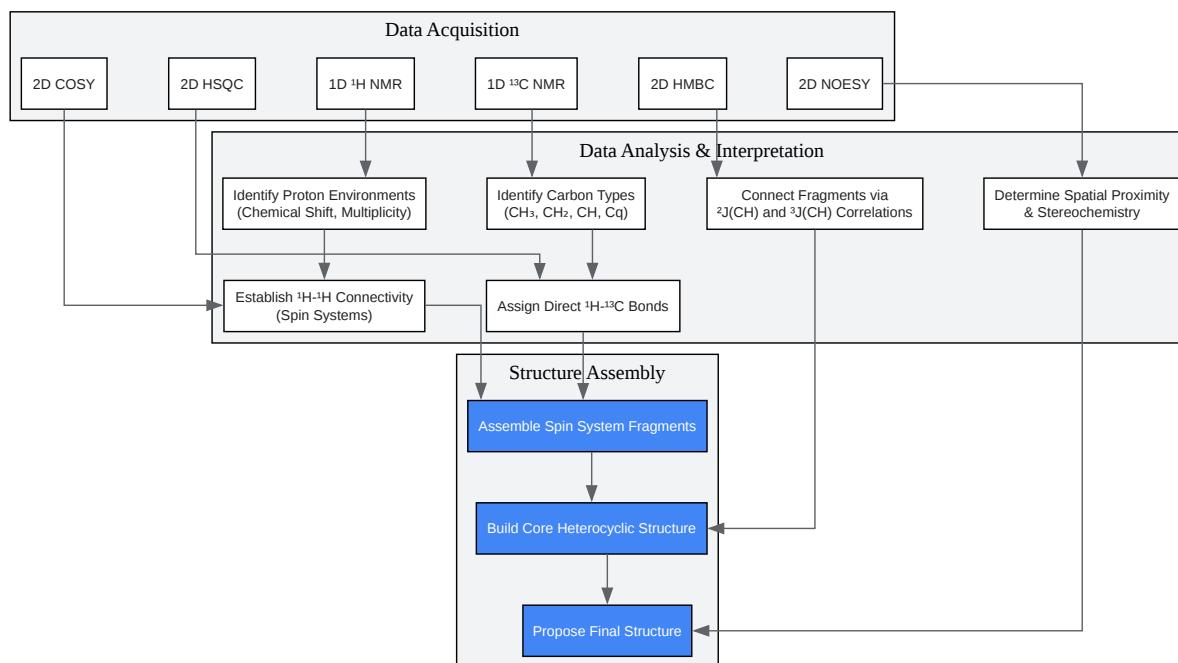
The following parameters are typical for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

- ^1H NMR:
 - Pulse Program: zg30
 - Spectral Width: 16 ppm
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 16
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s
 - Number of Scans: 1024
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Spectral Width (F1, F2): 12 ppm
 - Number of Increments (F1): 256

- Number of Scans per Increment: 8
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Spectral Width (F2): 12 ppm
 - Spectral Width (F1): 165 ppm
 - $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for 145 Hz
 - Number of Increments (F1): 256
 - Number of Scans per Increment: 16
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Spectral Width (F2): 12 ppm
 - Spectral Width (F1): 220 ppm
 - Long-Range Coupling Constant ($^n\text{J}(\text{CH})$): Optimized for 8 Hz
 - Number of Increments (F1): 256
 - Number of Scans per Increment: 32

Structure Elucidation Workflow

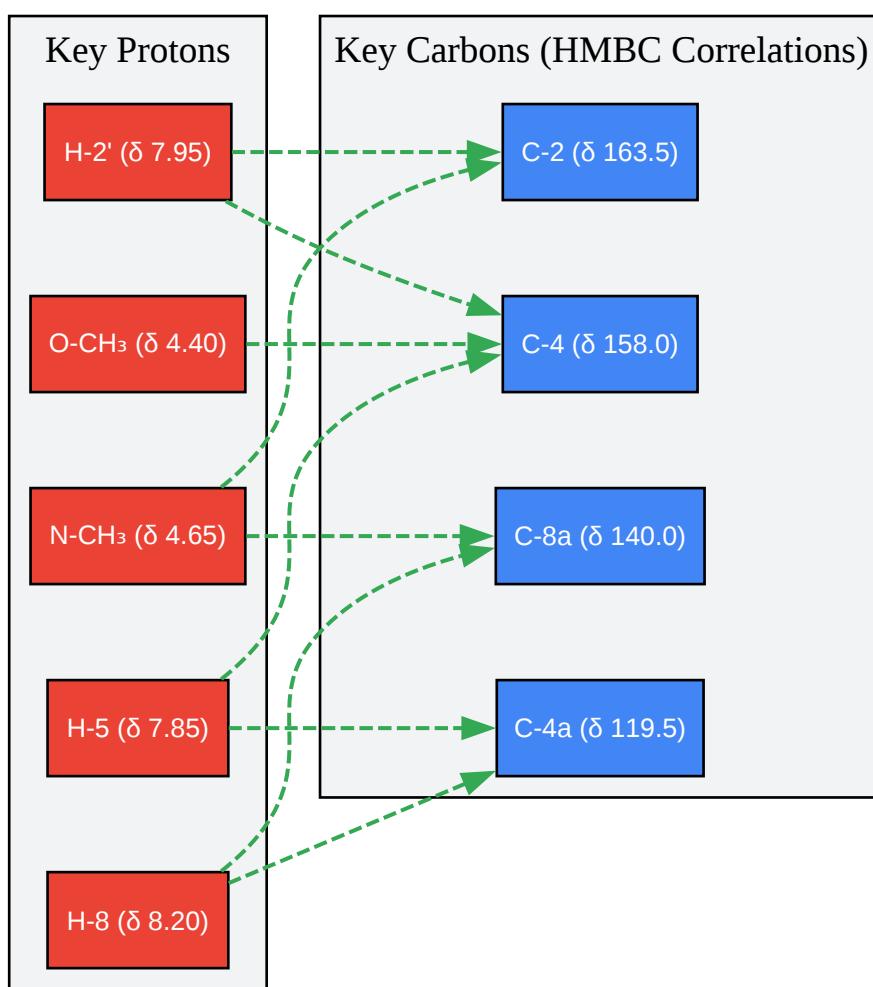
The process of elucidating the structure of **Platydesminium** from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.

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Caption: Workflow for NMR-based structure elucidation of **Platydesminium**.

Interpretation of Key 2D NMR Correlations

The assembly of the **Platydesminium** structure relies on piecing together molecular fragments identified through key 2D NMR correlations. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for connecting non-protonated carbons to nearby protons, thereby linking different parts of the molecule.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com